molecular formula C103H147N27O37S5 B038081 Sarafotoxin 6c CAS No. 121695-87-2

Sarafotoxin 6c

Cat. No.: B038081
CAS No.: 121695-87-2
M. Wt: 2515.8 g/mol
InChI Key: LXPHPKVWHQLBBA-UHFFFAOYSA-N
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Description

Sarafotoxin 6C is a peptide toxin isolated from the venom of the Atractaspis engaddensis snake species. It belongs to the sarafotoxin family, which is known for its potent vasoconstrictive properties. This compound specifically acts as an endothelin-B receptor agonist, making it a valuable tool in pharmacological research .

Mechanism of Action

Target of Action

Sarafotoxin 6c, also known as Sarafotoxin S 6c, primarily targets the Endothelin-B receptor (ETB) . The ETB receptor is a G-protein-coupled receptor that plays a crucial role in vasoconstriction .

Mode of Action

This compound acts as a potent agonist for the ETB receptor . It shares a high structural and functional homology with endothelins (ETs), and thus activates endothelin receptors, including ETB . This activation leads to a series of biochemical reactions that result in vasoconstriction .

Biochemical Pathways

Upon activation of the ETB receptor by this compound, there is an induction of phosphoinositide hydrolysis in the tissues . This suggests that sarafotoxins, including this compound, utilize the phosphoinositide signal transduction pathway via specific receptors coupled to G protein .

Result of Action

The activation of the ETB receptor by this compound leads to vasoconstriction in both endothelium-intact and endothelium-denuded vessels . In animal models, it has been shown to have three independent effects: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in a study involving rats exposed to 10% O2, chronic hypoxia affected the sensitivity of the main pulmonary arteries to this compound . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Sarafotoxin 6c interacts with the endothelin-B receptor, a G protein-coupled receptor, to exert its effects . The activation of this receptor leads to vasoconstriction, which is the narrowing of blood vessels . This interaction is a key part of the biochemical reaction involving this compound .

Cellular Effects

This compound has significant effects on various types of cells, particularly those in the cardiovascular system. Its primary effect is to cause vasoconstriction in both endothelium-intact and endothelium-denuded vessels . This can influence cell function by altering blood flow and pressure within the vessels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the endothelin-B receptor . This binding activates the receptor, leading to a series of intracellular events that ultimately result in vasoconstriction .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, chronic hypoxia had an effect on the sensitivity of the main pulmonary arteries to this compound

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For example, in a study with male Wister rats, this compound caused vasoconstriction with a maximum response 30% of that to ET-1 in both endothelium-intact and endothelium-denuded vessels

Metabolic Pathways

Its primary mechanism of action involves the endothelin-B receptor, suggesting that it may play a role in the endothelin signaling pathway .

Transport and Distribution

Given its role as an endothelin-B receptor agonist, it is likely that it is transported to areas of the body where these receptors are present .

Subcellular Localization

Given its role as an endothelin-B receptor agonist, it is likely that it is localized to the cell membrane where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarafotoxin 6C can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Sarafotoxin 6C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sarafotoxin 6C has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and folding.

    Biology: Investigates the role of endothelin receptors in various physiological processes.

    Medicine: Explores potential therapeutic applications in cardiovascular diseases due to its vasoconstrictive properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Comparison with Similar Compounds

Sarafotoxin 6C is part of a family of peptides that includes sarafotoxin 6A, sarafotoxin 6B, and endothelins. While all these compounds share vasoconstrictive properties, this compound is unique in its high specificity for endothelin-B receptors. This specificity makes it particularly useful for studying the distinct roles of endothelin receptor subtypes .

Similar Compounds

  • Sarafotoxin 6A
  • Sarafotoxin 6B
  • Endothelin-1
  • Endothelin-2
  • Endothelin-3

This compound’s unique receptor specificity and potent biological activity make it a valuable compound for both basic and applied research.

Properties

IUPAC Name

3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPHPKVWHQLBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H147N27O37S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337135
Record name Sarafotoxin S 6c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2515.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121695-87-2
Record name Sarafotoxin S 6c
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarafotoxin S 6c
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121695-87-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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